6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Quality Control Process Chemistry

For programmatic medicinal chemistry, only the 6-bromo-5-chloro regioisomer (CAS 1190317-87-3) provides the predictable C6-Br oxidative addition selectivity required for orthogonal Suzuki-Miyaura/negishi sequences. Procuring the wrong 5-bromo-6-chloro regioisomer disrupts coupling logic and leads to incorrect 5,6-disubstituted-7-azaindole libraries. Our 98% purity specification guarantees absence of that critical regioisomeric impurity, ensuring your scale-up or library synthesis is reproducible.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1190317-87-3
Cat. No. B3219346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
CAS1190317-87-3
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
InChIKeyCBDBHJYXEIPAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-87-3): A Strategic Halogenated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry and Regioselective Cross-Coupling


6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (synonym: 6-bromo-5-chloro-7-azaindole; CAS: 1190317-87-3) is a heterocyclic compound of molecular formula C₇H₄BrClN₂ and molecular weight 231.48 g/mol . It belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in medicinal chemistry known for acting as a bioisostere of purine and indole systems and for its utility in generating potent kinase inhibitors . The compound features two distinct halogen atoms at the 6-position (bromine) and 5-position (chlorine) on the pyridine ring, a substitution pattern that confers a unique and programmable reactivity profile for sequential cross-coupling and functionalization strategies.

Why 6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Other Halogenated 7-Azaindole Intermediates


In a class of structurally similar halogenated pyrrolo[2,3-b]pyridine building blocks, generic substitution fails because the precise position of bromine and chlorine substituents on the 7-azaindole core is not interchangeable. The 6-bromo-5-chloro regioisomer (CAS 1190317-87-3) possesses a distinct chemical and electronic environment compared to its 5-bromo-6-chloro regioisomer (CAS 1190321-59-5) [1]. This positional difference dictates the regioselectivity of key synthetic transformations, such as palladium-catalyzed cross-couplings, where the more reactive C6-Br bond is expected to undergo selective oxidative addition before the C5-Cl bond, enabling orthogonal functionalization. Selecting the wrong regioisomer will lead to a different coupling sequence and ultimately a different final product, making the procurement of the exact regioisomer with quantitative purity data (e.g., 98% ) non-negotiable for reproducible research and process chemistry.

6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: Quantifiable Differentiation Evidence for Procurement Decisions


Regioisomeric Purity: A Critical QC Metric Differentiating 6-Bromo-5-chloro- from 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

The target compound 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a distinct regioisomer from its 5-bromo-6-chloro counterpart. While both share the same molecular formula and weight, the position of the halogens determines reactivity. Procurement specifications for the target compound often explicitly state a purity threshold of 98% , which is critical for ensuring the absence of its regioisomeric impurity that would confound the outcome of regioselective reactions. In contrast, technical datasheets for the 5-bromo-6-chloro regioisomer also indicate a similar high purity grade (e.g., 97% ), highlighting that both are commercially available in comparable purity but are fundamentally different chemical entities that cannot be substituted for one another.

Medicinal Chemistry Quality Control Process Chemistry

Differentiated Reactivity: The C6-Br vs. C5-Cl Bond Strength Enables Programmable Sequential Cross-Coupling

The presence of both a C(sp²)-Br bond and a C(sp²)-Cl bond on the same scaffold provides a built-in, programmable reactivity gradient. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond [1]. This inherent difference allows for the chemoselective and sequential functionalization of the 6-position first, followed by the 5-position, enabling the modular construction of highly substituted pyrrolo[2,3-b]pyridine libraries. In contrast, analogs with identical halogens (e.g., 5,6-dibromo ) lack this level of intrinsic orthogonality and would require the use of protecting groups or more nuanced catalytic systems to achieve a comparable sequence.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity Tuning: Calculated logP of 6-Bromo-5-chloro-7-azaindole Relative to the Unsubstituted Core Scaffold

In silico calculations using a standardized fragment-based approach (e.g., ClogP) predict that the introduction of bromine and chlorine atoms onto the pyrrolo[2,3-b]pyridine scaffold results in a quantifiable and predictable increase in lipophilicity compared to the unsubstituted core. Based on calculated logP contributions (π-values) for aromatic bromine (π ≈ +0.86) and chlorine (π ≈ +0.71) [1], the target compound is estimated to have a ClogP value approximately 1.57 units higher than the parent 1H-pyrrolo[2,3-b]pyridine (ClogP ≈ 1.00) [2]. This level of lipophilicity is often correlated with improved passive membrane permeability and target binding for intracellular kinase targets, a property that can be systematically explored by using this specific halogenation pattern.

Medicinal Chemistry Drug Design ADME

6-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: Optimal Use Cases for Maximum Scientific Return


Programmable Synthesis of 5,6-Difunctionalized 7-Azaindole Libraries

This scenario leverages the differential reactivity of the C6-Br and C5-Cl bonds (established in Section 3, Item 2) to perform two sequential and orthogonal cross-coupling reactions. A researcher would first execute a Suzuki-Miyaura coupling at the C6-position (utilizing the more reactive C-Br bond) with an aryl boronic acid. In a subsequent step, a different coupling partner is introduced at the C5-position (utilizing the C-Cl bond), often requiring a different, more active catalyst system. This two-step, one-pot-like sequence allows for the rapid, modular assembly of a diverse library of 5,6-disubstituted pyrrolo[2,3-b]pyridines, a common motif in kinase inhibitors [1]. This application is contingent on procuring the regioisomerically pure 6-bromo-5-chloro derivative, as its 5-bromo-6-chloro analog would reverse the coupling sequence and yield different intermediates.

Lipophilicity-Driven Optimization of Kinase Inhibitor Lead Series

Building on the predicted lipophilicity gain quantified in Section 3 (Item 3), this intermediate is an ideal building block for medicinal chemistry teams engaged in 'property-driven optimization' of a kinase inhibitor lead series. By incorporating this 6-bromo-5-chloro-7-azaindole core, a computational chemist can predict a specific, positive shift in ClogP (~1.57 units) and a distinct topological polar surface area (TPSA) contribution from the halogens. This allows for a data-driven, iterative process where the core is elaborated to achieve a desired balance of potency, permeability, and metabolic stability. Using this specific halogenation pattern provides a defined and calculable adjustment to the lead molecule's overall physicochemical profile, unlike the unhalogenated core which would require more extensive synthetic manipulation to achieve a similar change [2].

Process Chemistry: Validating Synthetic Routes with Regioisomerically Defined Intermediates

In an industrial process chemistry setting, the high and well-documented purity (98% ) of this compound is paramount. The explicit specification ensures the absence of the 5-bromo-6-chloro regioisomeric impurity, which is critical for establishing a robust and reproducible manufacturing process. The use of this specific, pure intermediate eliminates a key variable in the synthetic sequence, allowing process chemists to reliably scale up the production of an advanced pharmaceutical intermediate or API. The known differential reactivity (Section 3, Item 2) provides a clear, predictable path for the first coupling step, de-risking the overall process development.

Quote Request

Request a Quote for 6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.